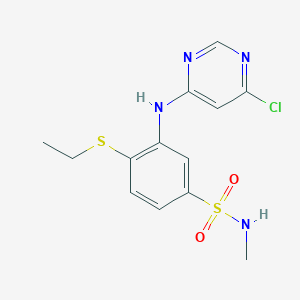

3-Chloro-5-fluoro-4-propoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-5-fluoro-4-propoxyphenylboronic acid is a chemical compound that is part of the phenylboronic acid derivatives. These compounds are known for their utility in various chemical reactions, particularly in the field of organic synthesis. While the provided papers do not directly discuss 3-chloro-5-fluoro-4-propoxyphenylboronic acid, they do provide insights into related compounds and their applications.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, such as the one mentioned, typically involves the use of organometallic reagents or halogenated intermediates. In the context of the provided data, the synthesis of organotin esters of a structurally related compound is described. These esters were synthesized and characterized by various spectroscopic methods, suggesting that similar techniques could be applied to the synthesis and analysis of 3-chloro-5-fluoro-4-propoxyphenylboronic acid .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives is crucial for their reactivity and interaction with other molecules. The provided data includes the crystal structure analysis of an organotin ester, which revealed a tetrahedral geometry around the tin atom. This information can be extrapolated to suggest that the molecular structure of 3-chloro-5-fluoro-4-propoxyphenylboronic acid would also be significant in determining its chemical behavior .

Chemical Reactions Analysis

Phenylboronic acids and their derivatives are commonly used in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The data does not specifically mention the chemical reactions of 3-chloro-5-fluoro-4-propoxyphenylboronic acid, but it can be inferred that it would participate in similar reactions due to its functional group. The derivative of 3-chloropropanediol mentioned in the first paper could be used in trace analysis, indicating that derivatives of phenylboronic acids can be important in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their substituents. The presence of chlorine, fluorine, and propoxy groups in the compound of interest would affect its polarity, solubility, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of 3-chloro-5-fluoro-4-propoxyphenylboronic acid, but they do highlight the importance of spectroscopic techniques in characterizing these properties in related compounds .

Wissenschaftliche Forschungsanwendungen

Material Science and Polymer Research

Boronic acids, including those similar to 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, have been utilized in the development of novel polymeric materials. For example, novel poly(arylene ether)s with pendent trifluoromethyl groups were synthesized using boronic acids as key intermediates. These polymers demonstrated high thermal stability, highlighting the role of boronic acid derivatives in enhancing material properties (Banerjee, Maier, & Burger, 1999).

Organic Synthesis and Drug Development

In organic synthesis, boronic acids serve as pivotal reagents, particularly in cross-coupling reactions which are foundational for constructing complex organic frameworks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound bearing resemblance in structural motifs to 3-Chloro-5-fluoro-4-propoxyphenylboronic acid, has been identified as a versatile building block for solid-phase synthesis, enabling the generation of diverse heterocyclic scaffolds significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Analytical Chemistry and Sensor Development

Boronic acids are also fundamental in designing sensors, especially for detecting saccharides and fluoride ions, owing to their unique ability to form reversible covalent bonds with diols and anions. A study investigating organoboron compounds as Lewis acid receptors in polymeric membranes showcased the potential for developing selective sensors for fluoride ions, an application that could extend to boronic acids like 3-Chloro-5-fluoro-4-propoxyphenylboronic acid (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).

Fluorescence Quenching Studies

The role of boronic acids in fluorescence quenching studies provides insights into their interaction with various fluorophores. Research on fluorescence quenching of boronic acid derivatives has contributed to understanding the molecular dynamics and interactions critical in developing fluorescent probes and sensors (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-chloro-5-fluoro-4-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMDQPSRPPTLBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-4-propoxyphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)